molecular formula C17H19FN2O2 B1662184 Safinamide CAS No. 133865-89-1

Safinamide

Cat. No. B1662184
M. Wt: 302.34 g/mol
InChI Key: NEMGRZFTLSKBAP-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Safinamide is used in combination with levodopa and carbidopa to treat adults with Parkinson’s disease who are having “off” episodes . It is a MAO-B inhibitor that works to increase and extend the effects of levodopa and may help to slow the progress of Parkinson’s disease .


Synthesis Analysis

A two-hour synthesis of the anti-Parkinson drug safinamide methanesulfonate has been developed in four steps with a 64% overall yield . Microwave irradiation was used in the first three steps in a one-pot fashion . Also, a simple, precise, rapid, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method was developed and validated for analysis of safinamide mesylate .


Molecular Structure Analysis

Structural, electronic, topological, and electronic and vibrational spectra of antiepileptic and antiparkinsonian drug safinamide were investigated with the DFT/TD-DFT methodology in gas phase and PCM solvent model .


Chemical Reactions Analysis

Dealkylation reactions are mediated by cytochrome P450s (CYPs), especially CYP3A4. Safinamide acid binds to organic anion transporter 3 (OAT3), but no clinical relevance of this interaction has been determined .

Scientific Research Applications

Parkinson’s Disease Treatment

Safinamide is widely researched for its applications in treating Parkinson's disease (PD). It is a benzylamino derivative that possesses antiparkinsonian, anticonvulsant, and neuroprotective properties. Studies highlight its role in inhibiting monoamine oxidase B, dopamine reuptake, and glutamate release, alongside modulating calcium channels. These mechanisms contribute to its efficacy in both early and advanced stages of PD. In early PD, safinamide combined with dopamine agonists can improve motor function and delay the need for levodopa. For advanced parkinsonian patients, it has been shown to significantly increase 'on time' without or with nontroublesome dyskinesias, enhancing both short-term and long-term quality of life. Long-term studies reveal a good safety profile for safinamide, although its effects on de novo PD patients and dyskinesia warrant further research (Stocchi & Torti, 2016).

Dyskinesia Reduction

Safinamide's role in reducing dyskinesia, a common complication in PD treatment, has been investigated. It has shown effectiveness in reducing dyskinesia in animal models and prolonging the antiparkinsonian effect of levodopa. In primate models, safinamide treatment led to a dose-dependent reduction in L-DOPA-induced dyskinesias (LID) scores and prolonged the duration of the beneficial antiparkinsonian effect of L-DOPA, suggesting its distinct pharmacological effects from other treatments like amantadine (Grégoire et al., 2013).

Motor and Non-Motor Symptoms Management

Safinamide has been shown to significantly improve motor symptoms in mid- to late-stage PD patients, with benefits maintained over long-term treatment without increasing dyskinesias severity. This improvement extends to various motor functions and overall clinical status, enhancing patients' quality of life. The drug's efficacy and safety, demonstrated in clinical trials, are reproducible in clinical practice (J. Pagonabarraga et al., 2020). Moreover, safinamide has positive effects on non-motor symptoms like pain and mood fluctuations in PD, potentially due to its modulation of glutamatergic hyperactivity (Cattaneo et al., 2017).

Pharmacokinetic and Pharmacodynamic Analyses

Population pharmacokinetic and pharmacodynamic analyses of safinamide in PD patients have been conducted. These studies aim to understand the drug's behavior in the body and its effect on PD symptoms. Safinamide profiles were adequately described by a linear one-compartmental model with first-order absorption and elimination, indicating no dose adjustments are needed for elderly and mildly to moderately renally impaired patients (Loprete et al., 2016).

Safety And Hazards

Safinamide is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes . Safinamide is contraindicated in people with severe liver impairment, with albinism, retinitis pigmentosa, severe diabetic neuropathy, uveitis and other disorders of the retina .

Future Directions

Safinamide, a unique treatment modulating both dopaminergic and glutamatergic systems, has been shown to be effective as a levodopa add-on therapy, prolonging levodopa efficacy, improving motor function and increasing ON time with no/non-troublesome dyskinesia . Emerging data indicate it may also have promising benefits in non-motor Parkinson’s symptoms such as pain and mood disturbances .

properties

IUPAC Name

(2S)-2-[[4-[(3-fluorophenyl)methoxy]phenyl]methylamino]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O2/c1-12(17(19)21)20-10-13-5-7-16(8-6-13)22-11-14-3-2-4-15(18)9-14/h2-9,12,20H,10-11H2,1H3,(H2,19,21)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEMGRZFTLSKBAP-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)NCC1=CC=C(C=C1)OCC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N)NCC1=CC=C(C=C1)OCC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601010282
Record name Safinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601010282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Safinamide is a unique molecule with multiple mechanisms of action and a very high therapeutic index. It combines potent, selective, and reversible inhibition of MAO-B with blockade of voltage-dependent Na+ and Ca2+ channels and inhibition of glutamate release. Safinamide has neuroprotective and neurorescuing effects in MPTP-treated mice, in the rat kainic acid, and in the gerbil ischemia model.
Record name Safinamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06654
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Safinamide

CAS RN

133865-89-1
Record name Safinamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133865-89-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Safinamide [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133865891
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Safinamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06654
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Safinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601010282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N2-{4-[(3-Fluorbenzyl)oxy]benzyl}-L-alaninamid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.120.167
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SAFINAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/90ENL74SIG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(N=Cc1ccc(OCc2cccc(F)c2)cc1)C(N)=O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Safinamide
Reactant of Route 2
Safinamide
Reactant of Route 3
Reactant of Route 3
Safinamide
Reactant of Route 4
Safinamide
Reactant of Route 5
Safinamide
Reactant of Route 6
Safinamide

Citations

For This Compound
3,860
Citations
RG Fariello - Neurotherapeutics, 2007 - Springer
… Following initial anticonvulsant screening, safinamide was … Safinamide is water soluble and suitable for 1 times a day oral … Safinamide is being developed in phase III for treatment of …
Number of citations: 86 link.springer.com
C Caccia, R Maj, M Calabresi, S Maestroni, L Faravelli… - Neurology, 2006 - AAN Enterprises
… Safinamide, currently in phase III clinical trials for the … Safinamide has excellent bioavailability, linear kinetics, and is suitable for once-a-day administration. Therefore, safinamide may …
Number of citations: 217 n.neurology.org
HA Blair, S Dhillon - CNS drugs, 2017 - Springer
… safinamide acid. Other metabolic pathways involve oxidative cleavage of the amine bond of safinamide or safinamide … the ether bond (forming O-debenzylated safinamide). None of the …
Number of citations: 97 link.springer.com
T Müller, P Foley - Clinical pharmacokinetics, 2017 - Springer
… The pharmacological profile of safinamide includes reversible … Safinamide is administered once daily at oral doses of 50–… The future role of safinamide in PD may be that it enables a …
Number of citations: 45 link.springer.com
A Marzo, L Dal Bo, NC Monti, F Crivelli, S Ismaili… - Pharmacological …, 2004 - Elsevier
… to safinamide levels, or in urine (MAO-A). Results: Pharmacokinetics of safinamide proved to … The absorption of safinamide was rapid with peak plasma concentrations ranging from 2 to …
Number of citations: 117 www.sciencedirect.com
ED Deeks - Drugs, 2015 - Springer
… This article summarizes the milestones in the development of safinamide leading to its first … O-debenzylated safinamide) and oxidative cleavage of the safinamide or safinamide acid …
Number of citations: 73 link.springer.com
F Stocchi, R Borgohain, M Onofrj… - Movement …, 2012 - Wiley Online Library
… safinamide 200 mg, −6.0 for safinamide 100 mg and −3.60 for placebo. The difference between safinamide … improvement of the primary endpoint for safinamide 200 mg/day. Exploratory …
M Onofrj, L Bonanni, A Thomas - Expert opinion on investigational …, 2008 - Taylor & Francis
… Safinamide is an investigational drug for PD currently in development as add-on therapy to both dopamine agonists and levodopa. Safinamide … efficacy results of safinamide. Methods: A …
Number of citations: 89 www.tandfonline.com
R Giossi, F Carrara, M Mazzari, F Lo Re… - Clinical Drug …, 2021 - Springer
… safinamide and placebo group assumed the 100 mg dose, respectively, we considered patients in the safinamide … In 009 study, patients received safinamide according to body weight or …
Number of citations: 17 link.springer.com
FG Teixeira, MF Gago, P Marques, PS Moreira… - Drug Discovery …, 2018 - Elsevier
… Thus, safinamide was recently proposed as a promising new multimodal PD drug [29]. Here, we discuss the current understanding of safinamide, addressing its therapeutical potential …
Number of citations: 45 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.